molecular formula C13H9BrClNO2 B13131707 N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide

N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide

Katalognummer: B13131707
Molekulargewicht: 326.57 g/mol
InChI-Schlüssel: YJMCANGHQPNBQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide is an organic compound that features both bromine and chlorine substituents on a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide typically involves the reaction of 5-bromo-2-hydroxybenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can be reduced to remove the halogen atoms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can facilitate substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the halogens.

Wissenschaftliche Forschungsanwendungen

N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-Bromo-2-hydroxyphenyl)-2-chloroacetamide
  • N-(4-Bromo-2-hydroxyphenyl)-4-chlorobenzamide
  • N-(5-Bromo-2-hydroxyphenyl)-2-chlorobenzamide

Uniqueness

N-(5-Bromo-2-hydroxyphenyl)-4-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and chlorine substituents on the benzamide structure makes it particularly interesting for various applications in medicinal chemistry and materials science .

Eigenschaften

Molekularformel

C13H9BrClNO2

Molekulargewicht

326.57 g/mol

IUPAC-Name

N-(5-bromo-2-hydroxyphenyl)-4-chlorobenzamide

InChI

InChI=1S/C13H9BrClNO2/c14-9-3-6-12(17)11(7-9)16-13(18)8-1-4-10(15)5-2-8/h1-7,17H,(H,16,18)

InChI-Schlüssel

YJMCANGHQPNBQN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Br)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.